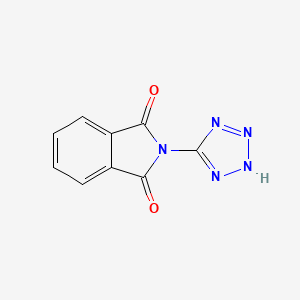

N-(1H-Tetrazol-5-yl)phthalimide

CAS No.: 57328-14-0

Cat. No.: VC18494822

Molecular Formula: C9H5N5O2

Molecular Weight: 215.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57328-14-0 |

|---|---|

| Molecular Formula | C9H5N5O2 |

| Molecular Weight | 215.17 g/mol |

| IUPAC Name | 2-(2H-tetrazol-5-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C9H5N5O2/c15-7-5-3-1-2-4-6(5)8(16)14(7)9-10-12-13-11-9/h1-4H,(H,10,11,12,13) |

| Standard InChI Key | VZAWSUSSSSJKNW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNN=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1H-Tetrazol-5-yl)phthalimide consists of a phthalimide moiety (a bicyclic structure derived from phthalic anhydride) linked to a 1H-tetrazol-5-yl group. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, contributes to the compound’s electron-deficient nature and enhances its reactivity in nucleophilic substitution reactions . The planar phthalimide group provides structural rigidity, which is critical for interactions in biological systems .

Key Structural Attributes:

Spectral Characterization

Infrared (IR) spectroscopy of N-(1H-Tetrazol-5-yl)phthalimide reveals absorption bands at 1774 cm (C=O stretch of the phthalimide) and 1138 cm (tetrazole ring vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct signals for methylene protons adjacent to the tetrazole ring at δ 2.8–4.3 ppm and aromatic protons between δ 6.8–7.9 ppm . Mass spectrometry confirms the molecular ion peak at m/z 215, consistent with its molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Formation of 3-(1H-Benzo[d] triazol-1-yl)propanonitrile: Benzotriazole reacts with acrylonitrile in the presence of Triton B, yielding a nitrile intermediate .

-

Tetrazole Ring Formation: The nitrile intermediate undergoes cycloaddition with sodium azide () and ammonium chloride () in dimethylformamide (DMF) at 125°C, followed by acidification to precipitate the final product .

Reaction Scheme:

Industrial Production

Chinese suppliers like Chemlyte Solutions and Zibo Hangyu Biotechnology produce the compound at assay purities ≥99%, with minimum order quantities ranging from 1 mg to 1 kg . Production scales prioritize fine chemical intermediates for pharmaceuticals and pesticides, reflecting its demand in agrochemical formulations .

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility: Limited water solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

-

Stability: Stable under dry, cool conditions but degrades in acidic or basic media due to tetrazole ring cleavage .

Comparative Analysis with Analogues

Applications in Pharmaceutical and Agrochemical Industries

Antimicrobial Agents

N-(1H-Tetrazol-5-yl)phthalimide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MICs) of 0.98–125 µg/mL at pH 4.0 . The tetrazole ring’s electron-withdrawing properties enhance membrane permeability, disrupting bacterial cell walls .

Antifungal and Antiviral Uses

In agrochemical formulations, the compound serves as a precursor to antifungal agents targeting Aspergillus and Candida species. Its mechanism involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Polymer Science

The phthalimide moiety’s rigidity makes it suitable for synthesizing high-performance polymers, including polyimides used in aerospace and electronics. These polymers exhibit exceptional thermal stability (>400°C) and mechanical strength .

Recent Research Advancements

Antioxidant Activity

A 2023 study demonstrated that tetrazole-phthalimide hybrids scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with 90.29% efficiency at 100 µg/mL, surpassing butylated hydroxytoluene (61.96%) . This activity correlates with the tetrazole ring’s ability to stabilize free radicals via resonance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume